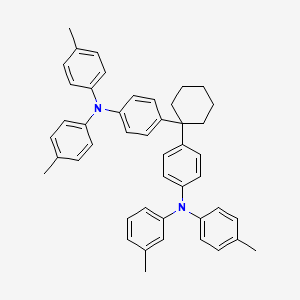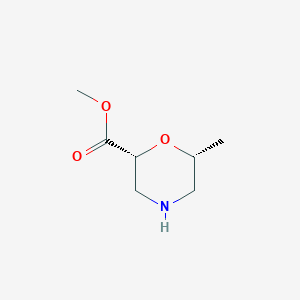![molecular formula C8H7FN2O2 B12827105 4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12827105.png)
4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine and methoxy groups in this compound can significantly influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 2-methoxybenzoyl chloride.
Formation of Intermediate: The first step involves the reaction of 4-fluoroaniline with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to form an intermediate amide.
Cyclization: The intermediate amide undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the benzimidazole ring.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydro or tetrahydro derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: :
Propiedades
Fórmula molecular |
C8H7FN2O2 |
|---|---|
Peso molecular |
182.15 g/mol |
Nombre IUPAC |
4-fluoro-6-methoxy-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H7FN2O2/c1-13-4-2-5(9)7-6(3-4)10-8(12)11-7/h2-3H,1H3,(H2,10,11,12) |
Clave InChI |
JSKHXIQQUDWBHM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=C1)F)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Rel-(1R,2S,4S)-2-phenyl-7-azabicyclo[2.2.1]heptane](/img/structure/B12827034.png)
![2,6-Dimethyl-5-nitrobenzo[d]thiazole](/img/structure/B12827036.png)


![(E)-but-2-enedioic acid;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium](/img/structure/B12827059.png)
![7-methoxy-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12827064.png)




![N-[4-[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[1-[[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12827111.png)

![potassium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12827127.png)
